molecular formula C8H8N2O2S B1612473 3-cyano-N-methylbenzenesulfonamide CAS No. 56542-62-2

3-cyano-N-methylbenzenesulfonamide

Cat. No.: B1612473
CAS No.: 56542-62-2
M. Wt: 196.23 g/mol
InChI Key: ZFSSELQTDZWFDQ-UHFFFAOYSA-N
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Description

3-Cyano-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-methylbenzenesulfonamide typically involves the reaction of 3-cyanobenzene-1-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

3-Cyanobenzene-1-sulfonyl chloride+MethylamineThis compound\text{3-Cyanobenzene-1-sulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} 3-Cyanobenzene-1-sulfonyl chloride+Methylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as ultrasound-assisted synthesis. This method enhances the reaction rate and yield by utilizing ultrasonic waves to facilitate the interaction between reactants . Additionally, the use of nanocomposites as catalysts can further improve the efficiency and environmental friendliness of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3-Cyano-N-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    N-methylbenzenesulfonamide: Lacks the cyano group, resulting in different chemical properties and reactivity.

    3-cyanobenzenesulfonamide: Similar structure but without the methyl group, affecting its solubility and biological activity.

    N-cyano-N-phenylbenzenesulfonamide: Contains a phenyl group instead of a methyl group, leading to distinct chemical behavior and applications.

Uniqueness: 3-Cyano-N-methylbenzenesulfonamide is unique due to the presence of both the cyano and methyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-cyano-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSSELQTDZWFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589649
Record name 3-Cyano-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56542-62-2
Record name 3-Cyano-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56542-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask containing DCM (90 mL) and methylamine in water (40 wt %, 7.5 mmol) is chilled in an ice water bath with magnetic stirring. 3-Cyano-benzenesulfonyl chloride (5 g, 2.49 mmol) is added along with DCM (10 mL) to wash down the sides of the flask. After 30 min, concentrated HCl in water is added at 0° C., until the reaction is acidic (pH<4). Water (50 mL) is added and DCM is removed in vacuo. The residue is filtered to afford 3-cyano-N-methyl-benzenesulfonamide as a solid (99%). MS: 195 (M+H); 1H NMR (300 MHz, CDCl3): δ 2.76 (d, 3H), 4.48 (broad-s, N—H), 7.7 (t, 1H), 7.9 (d, 1H), 8.13 (d, 1H), 8.19 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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